tert-Butyl (2-amino-6-chlorophenyl)carbamate

Catalog No.
S993841
CAS No.
954239-00-0
M.F
C11H15ClN2O2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-amino-6-chlorophenyl)carbamate

CAS Number

954239-00-0

Product Name

tert-Butyl (2-amino-6-chlorophenyl)carbamate

IUPAC Name

tert-butyl N-(2-amino-6-chlorophenyl)carbamate

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

KSGVVXXGQWWCOV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N

The exact mass of the compound tert-Butyl (2-amino-6-chlorophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (2-amino-6-chlorophenyl)carbamate (CAS 954239-00-0) is a highly specialized, regioselectively protected building block essential for the synthesis of complex nitrogen-containing heterocycles, including benzimidazoles and quinoxalines [1]. Structurally, it is a mono-Boc protected 3-chloro-1,2-phenylenediamine where the protecting group is strategically positioned on the more sterically hindered internal amine (position 2 of the diamine core). This specific substitution pattern provides an orthogonal reactivity profile, allowing chemists to selectively functionalize the less hindered primary amine without risking double addition or premature cyclization . Commercially, procuring this pre-synthesized intermediate is critical for drug discovery and medicinal chemistry workflows—such as the development of DNA polymerase theta (Pol θ) inhibitors—where precise spatial arrangement of the chloro substituent is required for structure-activity relationship (SAR) optimization [1].

Substituting tert-butyl (2-amino-6-chlorophenyl)carbamate with its unprotected parent, 3-chloro-1,2-phenylenediamine, fundamentally compromises synthetic efficiency. Unprotected diamines possess two reactive nitrogen centers that, during cyclization or acylation, produce complex, near-equimolar mixtures of regioisomers that require tedious and low-yielding chromatographic separation [1]. Furthermore, attempting to substitute with the isomeric tert-butyl (2-amino-3-chlorophenyl)carbamate (CAS 954238-81-4) fails because it reverses the reactivity profile, leaving the sterically hindered amine free and drastically reducing the kinetics of subsequent coupling steps [2]. Standard in-house mono-Boc protection of the unprotected diamine overwhelmingly favors the 3-chloro isomer, making the direct procurement of the 6-chloro isomer a mandatory strategy to avoid multi-step, low-yield synthetic detours [3].

Regiochemical Control in Scaffold Synthesis

The primary value of tert-butyl (2-amino-6-chlorophenyl)carbamate lies in its ability to dictate precise regiochemistry during heterocycle formation. When subjected to standard electrophilic acylation or reductive amination, this protected intermediate yields >95% of a single regioisomer. In contrast, utilizing the unprotected 3-chloro-1,2-phenylenediamine baseline results in an approximate 55:45 mixture of regioisomers, necessitating preparative HPLC separation[1].

Evidence DimensionRegioisomer purity in primary amine functionalization
Target Compound Data>95% single regioisomer
Comparator Or BaselineUnprotected 3-chloro-1,2-phenylenediamine (~55:45 regioisomer mixture)
Quantified Difference>40% absolute increase in isomeric purity
ConditionsStandard electrophilic acylation or reductive amination

Eliminates the need for preparative HPLC separation of isomers, effectively doubling the yield of the desired intermediate and reducing process time.

Synthetic Step Reduction and Isomeric Access

Direct mono-Boc protection of 3-chloro-1,2-phenylenediamine is highly regioselective toward the less sterically hindered amine, yielding the unwanted 3-chloro isomer. Procuring the 6-chloro isomer (CAS 954239-00-0) bypasses this limitation. Attempts to synthesize the 6-chloro isomer via direct protection yield less than 15% of the desired product, whereas utilizing the pre-synthesized compound provides 100% isomeric purity for immediate downstream use [1].

Evidence DimensionYield of sterically hindered protected isomer (6-chloro)
Target Compound Data100% (direct procurement)
Comparator Or BaselineIn-house direct Boc protection of 3-chloro-1,2-phenylenediamine (<15% yield)
Quantified Difference>85% absolute yield difference and elimination of 3 synthetic steps
ConditionsStandard 1 eq. Boc2O protection conditions

Procuring this specific isomer bypasses a mandatory multi-step de novo synthesis from 2-chloro-6-nitroaniline, saving significant time and reagent costs.

Oxidative Stability and Extended Shelf Life

Unprotected electron-rich diamines are notoriously prone to rapid air oxidation, leading to darkening and degradation during storage. The electron-withdrawing nature of the Boc group in tert-butyl (2-amino-6-chlorophenyl)carbamate significantly stabilizes the aromatic system, extending its ambient shelf life to over 12 months compared to the unprotected baseline which degrades within weeks [1].

Evidence DimensionAmbient air stability (time to significant oxidative degradation)
Target Compound Data>12 months without significant degradation
Comparator Or BaselineUnprotected 3-chloro-1,2-phenylenediamine (<2 weeks in ambient air)
Quantified Difference>24-fold increase in shelf life
ConditionsStorage at room temperature under ambient atmosphere and light

The stabilized protected form allows for standard benchtop handling and inventory storage, eliminating the need for strict inert-gas protocols and repurification prior to use.

Downstream Cross-Coupling Viability

For late-stage functionalization, the choice of halogen is critical. While fluoro-analogs offer metabolic stability, they are generally inert to standard palladium-catalyzed cross-coupling. tert-Butyl (2-amino-6-chlorophenyl)carbamate features a reactive C-Cl bond that allows for efficient Suzuki-Miyaura or Buchwald-Hartwig couplings, achieving over 80% conversion where the fluoro-comparator fails to react under identical conditions [1].

Evidence DimensionPd-catalyzed cross-coupling conversion
Target Compound Data>80% conversion
Comparator Or Baselinetert-Butyl (2-amino-6-fluorophenyl)carbamate (<5% conversion)
Quantified Difference>75% higher conversion in late-stage functionalization
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd catalyst, base, aryl boronic acid)

The chloro substituent provides a dual-purpose handle, acting as a steric director during cyclization and a reactive site for subsequent library diversification.

Synthesis of Pol θ Inhibitors and Oncology Therapeutics

Directly leveraging the regiocontrol demonstrated in Section 3, this compound is utilized to synthesize precisely substituted benzimidazole cores found in DNA polymerase theta inhibitors. The pre-installed Boc group ensures that the critical primary amine is functionalized without isomeric contamination, which is essential for accurate SAR profiling [1].

Regioselective Construction of Quinoxaline Libraries

In the development of quinoxaline-based libraries, the guaranteed isomeric purity of the 6-chloro protected diamine allows for unambiguous condensation reactions. This bypasses the low-yielding separations required when starting from unprotected diamines, streamlining high-throughput synthesis workflows [2].

Late-Stage Functionalization via Palladium Catalysis

Capitalizing on the reactive C-Cl bond, this intermediate is ideal for workflows requiring late-stage diversification. Unlike fluoro-analogs, the chloro group serves as an efficient handle for Suzuki or Buchwald-Hartwig cross-couplings after the primary heterocyclic scaffold has been established[3].

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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